molecular formula C7H8N6OS B2959520 1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207008-88-5

1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2959520
CAS RN: 1207008-88-5
M. Wt: 224.24
InChI Key: SZQLCGRCGOZSNP-UHFFFAOYSA-N
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Description

1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as MTIC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTIC is a triazole derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antimicrobial properties. In

Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Antimicrobial and Antiviral Properties : Compounds containing the 1,3,4-thiadiazole and 1,2,3-triazole moieties have been synthesized and evaluated for their antimicrobial activities. Studies have shown that some derivatives exhibit moderate to good antimicrobial activity against a range of pathogens, including bacteria and fungi. Specifically, these compounds have been tested against Gram-positive and Gram-negative bacterial strains, as well as fungal strains, demonstrating their potential as antimicrobial agents (Rashdan et al., 2021). Furthermore, derivatives have been identified for their antiviral activity against COVID-19 main protease through in silico virtual screening, indicating their potential application in treating viral infections (Rashdan et al., 2021).

  • Anticancer Activity : Some thiadiazole and triazole derivatives have been synthesized and evaluated for their anticancer activities. A study demonstrated that certain compounds show promising anticancer properties in vitro against various cancer cell lines, including HepG-2 (Hepatocellular carcinoma cell line), suggesting their potential as anticancer agents (Gomha et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : The synthesis of new heterocyclic compounds incorporating the 1,3,4-thiadiazole and 1,2,3-triazole moieties involves various chemical reactions, including cyclization and condensation processes. These synthetic pathways allow for the creation of a wide range of derivatives with potential biological activities. The characterization of these compounds typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, providing detailed information about their chemical structures (Hovsepyan et al., 2019).

  • Microwave-Assisted Synthesis : The use of microwave irradiation has been explored for the synthesis of hybrid molecules containing thiadiazole and triazole moieties. This method offers advantages in terms of reaction speed and efficiency. The biological activities of the synthesized compounds, including antimicrobial, antilipase, and antiurease activities, have been investigated, highlighting the versatility of these compounds in various biological applications (Başoğlu et al., 2013).

properties

IUPAC Name

1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6OS/c1-4-9-11-7(15-4)8-6(14)5-3-13(2)12-10-5/h3H,1-2H3,(H,8,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQLCGRCGOZSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN(N=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

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